molecular formula C19H15Br2NO2 B308521 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

カタログ番号 B308521
分子量: 449.1 g/mol
InChIキー: YPAHUKQWICIZKY-VQHVLOKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol, also known as DBEQ, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. DBEQ is a synthetic compound that belongs to the class of quinoline derivatives. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

作用機序

The mechanism of action of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol is not fully understood. However, it has been proposed that 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation. 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells. 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has also been shown to inhibit the VEGF signaling pathway, which is involved in angiogenesis.
Biochemical and Physiological Effects:
2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-angiogenic effects, 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has been shown to exhibit antioxidant and neuroprotective effects. 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.

実験室実験の利点と制限

One of the advantages of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol is its ease of synthesis and high purity. This makes it an attractive compound for use in lab experiments. However, one of the limitations of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the toxicity and pharmacokinetics of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol.

将来の方向性

There are several future directions for research on 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol. One area of research is the development of more efficient synthesis methods for 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol and its derivatives. Another area of research is the investigation of the pharmacokinetics and toxicity of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol in vivo. In addition, more research is needed to fully understand the mechanism of action of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol and its derivatives. Finally, the potential therapeutic applications of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases, should be further explored.

合成法

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol can be synthesized by a simple and efficient method. The synthesis involves the reaction of 2-ethyl-3,5-dibromo-2-hydroxybenzaldehyde with 8-hydroxyquinoline in the presence of a base. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the quinoline ring. The final product is obtained in good yield and high purity.

科学的研究の応用

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has also been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.

特性

製品名

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

分子式

C19H15Br2NO2

分子量

449.1 g/mol

IUPAC名

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C19H15Br2NO2/c1-2-24-19-13(10-14(20)11-16(19)21)7-9-15-8-6-12-4-3-5-17(23)18(12)22-15/h3-11,23H,2H2,1H3/b9-7+

InChIキー

YPAHUKQWICIZKY-VQHVLOKHSA-N

異性体SMILES

CCOC1=C(C=C(C=C1Br)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2

SMILES

CCOC1=C(C=C(C=C1C=CC2=NC3=C(C=CC=C3O)C=C2)Br)Br

正規SMILES

CCOC1=C(C=C(C=C1Br)Br)C=CC2=NC3=C(C=CC=C3O)C=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。